Urea, (m-chlorobenzoyl)- Urea, (m-chlorobenzoyl)-
Brand Name: Vulcanchem
CAS No.: 101253-47-8
VCID: VC19200629
InChI: InChI=1S/C8H7ClN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13)
SMILES:
Molecular Formula: C8H7ClN2O2
Molecular Weight: 198.60 g/mol

Urea, (m-chlorobenzoyl)-

CAS No.: 101253-47-8

Cat. No.: VC19200629

Molecular Formula: C8H7ClN2O2

Molecular Weight: 198.60 g/mol

* For research use only. Not for human or veterinary use.

Urea, (m-chlorobenzoyl)- - 101253-47-8

Specification

CAS No. 101253-47-8
Molecular Formula C8H7ClN2O2
Molecular Weight 198.60 g/mol
IUPAC Name N-carbamoyl-3-chlorobenzamide
Standard InChI InChI=1S/C8H7ClN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13)
Standard InChI Key IGGSBZRKJKKLBF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)NC(=O)N

Introduction

Chemical Structure and Properties

Molecular Composition

  • Molecular Formula: C₈H₇ClN₂O₂

  • Molecular Weight: 198.60 g/mol

  • Structural Features:

    • A benzamide backbone with a chlorine substituent at the meta position.

    • A urea (-NH-C(=O)-NH₂) group linked to the benzoyl moiety.

    • Planar geometry due to conjugation between the aromatic ring and carbonyl groups .

Physicochemical Data

PropertyValueSource
Density1.393 g/cm³
XLogP3 (Lipophilicity)1.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Topological Polar Surface Area72.2 Ų

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via carbamoylation of 3-chlorobenzoic acid derivatives:

  • Step 1: Conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride.

  • Step 2: Reaction with urea or potassium isocyanate under controlled conditions .
    Reaction Scheme:
    3-Cl-C₆H₄-COOHSOCl₂3-Cl-C₆H₄-COClNH₂CONH₂Urea, (m-chlorobenzoyl)-\text{3-Cl-C₆H₄-COOH} \xrightarrow{\text{SOCl₂}} \text{3-Cl-C₆H₄-COCl} \xrightarrow{\text{NH₂CONH₂}} \text{Urea, (m-chlorobenzoyl)-}

Key Reactivity

  • Hydrolysis: Susceptible to acidic/basic hydrolysis, yielding 3-chlorobenzoic acid and urea.

  • Nucleophilic Substitution: The chlorine atom may undergo substitution under harsh conditions (e.g., with amines or alkoxides) .

Biological Activity and Toxicity

Toxicity Profile

ParameterValueSource
Intraperitoneal LD₅₀ (Mouse)500 mg/kg
Acute ToxicityLow to moderate (requires PPE)

Applications and Industrial Relevance

Research Applications

  • Medicinal Chemistry: Serves as a scaffold for designing enzyme inhibitors (e.g., ACAT, viral proteases) .

  • Chemical Intermediate: Used in synthesizing advanced urea derivatives for agrochemicals and pharmaceuticals .

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